molecular formula C21H17NO2S B2554304 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide CAS No. 2034564-43-5

2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide

Cat. No.: B2554304
CAS No.: 2034564-43-5
M. Wt: 347.43
InChI Key: HVCVWTNOGAAARW-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a naphthalene ring system linked via an acetamide bridge to a unique heteroaromatic moiety comprising both furan and thiophene rings. This specific structural architecture is designed to leverage the known pharmacological potential of its components. Compounds containing naphthalene and acetamide functional groups have been investigated for various biological activities. For instance, certain N-(naphthalen-2-yl)acetamide derivatives have demonstrated potent and specific antiproliferative activities against human cancer cell lines in scientific studies . Furthermore, the inclusion of thiophene and furan heterocycles is a common strategy in drug design, as these rings are frequently found in molecules with a broad spectrum of bioactivities, including antimicrobial and anti-inflammatory effects . The presence of the α,β-unsaturated carbonyl system in related chalcone-like compounds has been shown to confer inhibitory activity on various enzymes and to be a key pharmacophore in their mechanism of action . The primary value of this particular compound lies in its use as a chemical building block or a lead compound for further structural optimization. Researchers can utilize it to explore structure-activity relationships (SAR), develop new synthetic methodologies, and screen for potential biological activity in various assay systems. This product is intended for laboratory research purposes only. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2S/c23-21(12-16-6-3-5-15-4-1-2-7-19(15)16)22-13-18-8-9-20(24-18)17-10-11-25-14-17/h1-11,14H,12-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCVWTNOGAAARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the acetamide group through a series of substitution and coupling reactions. The thiophene and furan rings are then incorporated using cross-coupling reactions, such as Suzuki or Stille coupling, under specific conditions involving palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study highlighted the compound's efficacy against various cancer cell lines, demonstrating growth inhibition rates that suggest its potential as an anticancer agent.

Cell Line Inhibition (%) Reference
OVCAR-885.26
NCI-H4075.99
MDA-MB-23156.88

The mechanism of action is believed to involve apoptosis induction and interference with cell cycle progression, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. Preliminary studies indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 0.22 to 0.25 µg/mL for related compounds.

Pathogen MIC (µg/mL) Notes
Staphylococcus aureus0.22 - 0.25Effective against biofilm
Escherichia coli0.22 - 0.25Significant reduction observed

This suggests potential for the compound in developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For instance, similar compounds have been identified as inhibitors of acetylcholinesterase, which plays a critical role in neurotransmitter regulation.

Case Study 1: Anticancer Efficacy

A systematic investigation into the anticancer effects of the compound was conducted using various human cancer cell lines. The results demonstrated that structural modifications significantly influenced cytotoxicity, with specific groups enhancing the compound's efficacy against resistant cancer types.

Case Study 2: Antimicrobial Evaluation

In vitro studies revealed that modifications to the thiophene and furan moieties could enhance antimicrobial potency. The findings indicated that certain structural features contributed to improved activity against biofilm-forming bacteria, which are notoriously difficult to treat.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Functional Groups Present
Target Compound Thiophene-substituted furan C₂₃H₁₈N₂O₂S ~410.46* Acetamide, naphthalene, thiophene, furan
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole, naphthyloxy C₂₁H₁₈N₅O₃ 396.40 Triazole, acetamide, naphthalene
1-Acetamido-5-nitro-N-(5-oxo-2-phenylthiazolidin-3-yl)naphtha[2,1-b]furan-2-carboxamide Nitro, thiazolidinone C₂₅H₁₈N₄O₆S 502.50 Nitro, thiazolidinone, naphthofuran
2-((5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide Thienopyrimidine, methylfuran C₂₉H₂₁N₃O₃S₂ 523.63 Thienopyrimidine, acetamide, methylfuran
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide Bromophenyl, naphthalene C₁₈H₁₄BrNO 340.21 Bromophenyl, acetamide, naphthalene

*Calculated based on molecular formula.

Key Observations:
  • Heterocyclic Diversity: The target compound’s thiophene-furan system contrasts with triazole (), thiazolidinone (), or thienopyrimidine () moieties in analogs. These groups influence electronic properties (e.g., electron-rich thiophene vs. electron-deficient nitro groups) and binding interactions.

Physicochemical Properties

  • pKa and Solubility :
    • The thiophene group in the target compound may confer moderate acidity (predicted pKa ~13–14, similar to ), whereas nitro-substituted analogs (e.g., ) exhibit lower pKa due to electron-withdrawing effects.
    • Lipophilicity is influenced by aromatic systems; the naphthalene and thiophene groups likely enhance lipid solubility compared to polar triazole derivatives ().

Biological Activity

2-(Naphthalen-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a synthetic organic compound that combines a naphthalene moiety with thiophene and furan rings. This structural diversity suggests potential biological activity, particularly in medicinal chemistry. The compound's synthesis typically involves multi-step organic reactions, including cross-coupling methodologies and substitution reactions, which are critical for its development as a pharmaceutical agent.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives exhibiting similar heterocyclic structures have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Activity Type
7b0.22 - 0.25Bactericidal
4a15.625 - 62.5Antistaphylococcal
5a62.5 - 125Antienterococcal

These compounds exhibit synergistic effects when combined with conventional antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Compounds with similar structural frameworks have shown promising results in inhibiting cancer cell proliferation. For example, derivatives have been tested against various cancer cell lines, revealing IC50 values that indicate effective growth inhibition.

Cell LineIC50 (µM)Reference
CCRF-CEM (Leukemia)10
HepG2 (Liver Cancer)31.9

These findings suggest that the compound may interact with specific molecular targets involved in cancer progression, although further mechanistic studies are required to elucidate these pathways.

The biological activity of this compound is likely mediated through its interaction with various enzymes and receptors. The presence of multiple aromatic systems may facilitate binding to active sites on target proteins, leading to modulation of their activity.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptors involved in inflammatory responses or tumor growth.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of compounds related to this structure:

  • Antibacterial Activity Study : A study focused on the antibacterial properties of a series of naphthalene-thiophene derivatives showed significant inhibition against Gram-positive bacteria, emphasizing their potential as new antimicrobial agents .
  • Anticancer Screening : In vitro studies assessing the anticancer properties revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. Table 1: Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield RangeReference
Solvent Systemt-BuOH:H₂O (3:1)70–85%
CatalystCu(OAc)₂ (10 mol%)78%
RecrystallizationEthanol>95% purity

Q. Table 2: Spectroscopic Signatures

TechniqueKey Peaks/ShiftsFunctional GroupReference
IR1671–1682 cm⁻¹C=O (acetamide)
¹H NMR (DMSO-d₆)δ 5.38–5.48 ppm–NCH₂CO–, –OCH₂
¹³C NMRδ 165.0 ppmCarbonyl (C=O)

Q. Table 3: Crystallographic Data

ParameterValueReference
Dihedral Angle60.5°–79.7°
H-Bond Length2.8–3.1 Å (N–H···O)

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